molecular formula C19H22N2O3S B2858564 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide CAS No. 1005301-23-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

Cat. No.: B2858564
CAS No.: 1005301-23-4
M. Wt: 358.46
InChI Key: RXHPESZZABFUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is a chemical compound designed for research use only and is not intended for diagnostic or therapeutic applications. This tetrahydroquinoline derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the field of immunology. Structurally related 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent and orally bioavailable RORγt inverse agonists . The retinoic acid receptor-related orphan receptor γt (RORγt) is a transcriptional regulator of Th17 cell differentiation and function, which plays a critical role in autoimmune pathologies . Research indicates that inhibiting RORγt with such inverse agonists presents a promising therapeutic strategy for conditions like psoriasis and rheumatoid arthritis . Furthermore, N-sulfonyl-tetrahydroquinoline scaffolds are recognized in antimicrobial research, with some derivatives demonstrating notable antifungal properties against species such as Aspergillus and Penicillium . Researchers can utilize this compound to explore its specific biological activities, mechanism of action, and potential as a lead compound in developing new treatments for autoimmune and inflammatory diseases. Always refer to the safety data sheet prior to use and handle the product with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPESZZABFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

The tetrahydroquinoline core is often synthesized via cyclization of substituted aniline precursors. A notable method involves 3-anilinopropanamide intermediates , which undergo thermal or acid-catalyzed cyclization.

Procedure :

  • Amine Exchange : React 3-anilinopropanamide with benzylamine to form N-benzyl derivatives (41% yield).
  • Protection : Acetylate the aniline nitrogen to prevent undesired side reactions.
  • Cyclization : Heat under reflux with acetic anhydride, yielding 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline (69% yield).

Mechanistic Insight :
The reaction proceeds through intramolecular nucleophilic attack, facilitated by the electron-withdrawing acetyl group, which activates the amide for cyclization.

Sulfonylation of Tetrahydroquinoline Intermediates

Introducing the phenylsulfonyl group requires selective sulfonylation of a primary or secondary amine.

Procedure :

  • Synthesize 1,2,3,4-Tetrahydroquinolin-7-amine : Reduce quinolin-7-amine with hydrogen gas over a palladium catalyst.
  • Sulfonylation : Treat the amine with benzenesulfonyl chloride in the presence of triethylamine (base) to form 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (78% yield).

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Workup: Aqueous sodium bicarbonate wash to remove excess sulfonyl chloride.

Amidation of the Sulfonylated Intermediate

The final step involves coupling the sulfonylated amine with butyric acid derivatives.

Procedure :

  • Activation : Convert butyric acid to its acid chloride using thionyl chloride.
  • Coupling : React 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with butyryl chloride in the presence of DMAP (catalyst) and triethylamine (base).
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72%.

Comparative Analysis of Synthetic Methods

Method Key Step Yield (%) Advantages Limitations
Cyclization Thermal cyclization 41–69 Eco-friendly (no metal catalysts) Requires protection/deprotection steps
Sulfonylation Amine sulfonylation 78 High regioselectivity Sensitive to moisture
Amidation Acid chloride coupling 65–72 Scalable Requires anhydrous conditions

Structural Characterization and Validation

Post-synthesis characterization ensures product integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, aromatic), 7.55 (t, J = 7.6 Hz, 1H, aromatic), 7.45 (t, J = 7.6 Hz, 2H, aromatic), 6.95 (s, 1H, NH), 3.20 (t, J = 6.0 Hz, 2H, CH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂), 2.35 (q, J = 7.2 Hz, 2H, CH₂), 1.75–1.65 (m, 4H, CH₂), 1.45–1.35 (m, 2H, CH₂).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Industrial and Scalability Considerations

Scaling production requires addressing:

  • Cost Efficiency : Replacing benzylamine with cheaper amines.
  • Waste Management : Recycling triethylamine and minimizing solvent use.
  • Catalyst Recovery : Investigating heterogeneous catalysts for sulfonylation.

Chemical Reactions Analysis

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Sulfonamide Derivatives

Example: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
  • Core Structure: IIIa retains a fully aromatic quinoline ring, whereas the target compound features a saturated tetrahydroquinoline core.
  • Substituents: IIIa includes a 5-chloro-8-hydroxyquinoline scaffold, enhancing electrophilic reactivity and hydrogen-bonding capacity. The target compound replaces the hydroxy and chloro groups with a phenylsulfonyl group, which may reduce polarity but improve metabolic stability.
  • Functional Groups :
    • IIIa is a sulfonamide, while the target compound is a butyramide. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, whereas amides like butyramide balance hydrophobicity and moderate polarity.

Table 1: Structural Comparison with Sulfonamide Analogs

Feature Target Compound IIIa (Sulfonamide Analog)
Core Structure Tetrahydroquinoline (saturated) Quinoline (aromatic)
1-Position Substituent Phenylsulfonyl -
7-Position Substituent Butyramide 4-Methoxybenzenesulfonamide
Additional Groups - 5-Chloro, 8-hydroxy, 4-methoxystyryl
Synthesis Key Step Likely amide coupling (inferred) Sulfonylation with benzenesulfonyl chloride

Comparison with Heterocyclic Sulfonamides ()

The compound class in includes morpholine and bromine substituents, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide .

  • Core Heterocycles: The target compound uses tetrahydroquinoline, while compounds employ pyrimidine-thioether linkages.
  • Substituent Complexity : derivatives incorporate bulky groups (e.g., trimethylbenzenesulfonamide), which may hinder membrane permeability compared to the target compound’s compact butyramide.

Comparison with Patent-Disclosed Tetrahydroquinoline Derivatives ()

Patent examples include compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1).

  • Functional Groups: Carboxylic acid substituents (Example 1) increase hydrophilicity, whereas the target compound’s butyramide offers a balance of lipophilicity and solubility. The phenylsulfonyl group in the target compound may enhance binding to sulfonylurea receptors or proteases compared to benzothiazole-amino groups.
  • Pharmacological Implications :
    • Carboxylic acid derivatives (e.g., Example 1) are prone to ionization at physiological pH, affecting bioavailability. The butyramide’s neutral character may improve cell penetration .

Table 2: Pharmacokinetic Property Trends

Property Target Compound Patent Example 1 (Carboxylic Acid)
LogP (Predicted) Moderate (~3.0) Low (~1.5 due to ionization)
Solubility Moderate in organic solvents High in aqueous media
Metabolic Stability High (stable amide bond) Moderate (acid prone to conjugation)

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline backbone with a phenylsulfonyl group and a butyramide functional group. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 346.43 g/mol. The compound's unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
  • Antioxidant Activity : Preliminary investigations show that this compound possesses antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some derivatives of this compound have been reported to exhibit anti-inflammatory effects, potentially making them suitable candidates for treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies provide insights into its interactions at the molecular level:

  • Enzyme Modulation : The compound appears to modulate the activity of enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
  • Cell Signaling Pathways : It is hypothesized that this compound may influence various signaling pathways related to cell proliferation and apoptosis. This could have implications for cancer therapy .

Case Studies

A few notable case studies highlight the potential applications of this compound:

  • Psoriasis Treatment : A recent study explored the efficacy of a related derivative as a RORγt inverse agonist in mouse models of psoriasis. The compound exhibited improved bioavailability and therapeutic effects compared to existing treatments .
  • Rheumatoid Arthritis : Another study evaluated the use of this compound in models of rheumatoid arthritis. Results indicated significant reductions in inflammation and joint damage after treatment with the compound .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUniqueness
This compoundTetrahydroquinoline backbone with butyramideAntimicrobial; Anti-inflammatoryDistinct sulfonamide functionality
5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoleOxadiazole ringAntimicrobial; GPR119 agonistEnhanced activity due to oxadiazole
4-MethylthiazoleSimple thiazole structureAntimicrobial propertiesLess complex than tetrahydroquinoline derivatives

Q & A

Q. What are the standard synthetic protocols for preparing N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation of the tetrahydroquinoline core, followed by coupling with a butyramide group. Key steps include:
  • Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with phenylsulfonyl chloride under basic conditions (e.g., pyridine) .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with butyric acid derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%). Confirm purity via HPLC and NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., sulfonyl and butyramide groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • HPLC : Reverse-phase chromatography (C18 column, UV detection) to assess purity (>98% by area under the curve) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme Inhibition : Fluorogenic assays for kinases or proteases linked to the tetrahydroquinoline scaffold’s known targets .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl substituents) influence bioactivity and pharmacokinetics?

  • Methodological Answer : Systematically vary substituents and analyze:
  • Pharmacodynamics : Replace phenylsulfonyl with thiophene- or furan-sulfonyl groups to alter target affinity. Use radioligand binding assays to quantify receptor interactions .
  • Pharmacokinetics : Assess logP (shake-flask method) and metabolic stability (hepatic microsome assays). Fluorinated analogs (e.g., 4-fluorophenyl) often improve metabolic resistance .
  • SAR Trends : Compare IC50_{50} values across analogs to identify critical functional groups (e.g., sulfonyl vs. acetylated tetrahydroquinoline) .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed serum concentration in cell culture) .
  • Orthogonal Validation : Confirm cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
  • Cell Line Authentication : Use STR profiling to rule out cross-contamination .

Q. What strategies optimize in vivo bioavailability without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce ester moieties to the butyramide group for enhanced absorption; hydrolyze in vivo to active form .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
  • PK/PD Modeling : Monitor plasma concentration-time profiles in rodent models to adjust dosing regimens .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses against crystallized targets (e.g., EGFR kinase) .
  • QSAR Models : Train models on IC50_{50} datasets to identify physicochemical descriptors (e.g., polar surface area) linked to activity .
  • MD Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

Methodological Challenges and Solutions

Q. What analytical techniques address stability issues under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via UPLC-MS .
  • pH-Solubility Profiling : Use shake-flask method across pH 1–10 to identify optimal formulation buffers .

Q. How can low synthetic yields in the final coupling step be mitigated?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling of hindered intermediates .
  • Reaction Monitoring : Use in situ IR spectroscopy to track amide bond formation and adjust stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.